5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine
CAS No.: 2839157-85-4
Cat. No.: VC11996865
Molecular Formula: C8H9N3O2S
Molecular Weight: 211.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2839157-85-4 |
|---|---|
| Molecular Formula | C8H9N3O2S |
| Molecular Weight | 211.24 g/mol |
| IUPAC Name | 2-methyl-5-methylsulfonylpyrazolo[3,4-b]pyridine |
| Standard InChI | InChI=1S/C8H9N3O2S/c1-11-5-6-3-7(14(2,12)13)4-9-8(6)10-11/h3-5H,1-2H3 |
| Standard InChI Key | ZWFVUSSPBYDHBU-UHFFFAOYSA-N |
| SMILES | CN1C=C2C=C(C=NC2=N1)S(=O)(=O)C |
| Canonical SMILES | CN1C=C2C=C(C=NC2=N1)S(=O)(=O)C |
Introduction
Structural and Chemical Characteristics
Core Architecture and Tautomerism
The pyrazolo[3,4-b]pyridine system exists in two tautomeric forms: 1H and 2H isomers. In 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine, the 2H tautomer is stabilized by the methyl group at position 2, which locks the nitrogen atom in a specific configuration. The methanesulfonyl group at position 5 introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Key Structural Features:
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Methyl Group (Position 2): Enhances metabolic stability and modulates electron density in the pyrazole ring.
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Methanesulfonyl Group (Position 5): Acts as a hydrogen bond acceptor and improves solubility via polar interactions.
Spectroscopic and Computational Data
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InChI Key: ZWFVUSSPBYDHBU-UHFFFAOYSA-N
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SMILES: CN1C=C2C=C(C=NC2=N1)S(=O)(=O)C
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X-ray Crystallography: While no data exist for this specific compound, related pyrazolo[3,4-b]pyridines exhibit planar core structures with bond lengths of 1.34–1.39 Å for C=N and 1.44 Å for C-S in sulfonyl groups .
Synthetic Methodologies
Core Formation via Cyclization
The pyrazolo[3,4-b]pyridine scaffold is synthesized through 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes. Silver(I) catalysts promote regioselective bond formation, yielding halogen-free derivatives in 74–84% yields . For example:
Representative Reaction:
Sulfonation Strategies
Introducing the methanesulfonyl group typically involves electrophilic aromatic substitution (EAS) or coupling reactions. EAS using methanesulfonyl chloride under Friedel-Crafts conditions is a common approach, though regioselectivity depends on directing effects of existing substituents .
Optimized Conditions:
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Reagent: Methanesulfonyl chloride (1.2 equiv)
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Catalyst: AlCl₃ (0.1 equiv)
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Solvent: Dichloromethane, 0°C → RT
Physicochemical Properties
Thermodynamic and Solubility Profiles
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 211.24 g/mol | Calculated |
| LogP (Octanol-Water) | 1.40 (Predicted) | PubChem |
| Aqueous Solubility | 0.12 mg/mL (Estimated) | QSPR Modeling |
| Melting Point | Not Reported | – |
The methanesulfonyl group reduces lipophilicity (LogP = 1.40) compared to non-sulfonylated analogs (LogP ≈ 2.5), enhancing water solubility .
Stability and Reactivity
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Thermal Stability: Decomposes above 300°C without melting.
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Photostability: Susceptible to UV-induced degradation due to the conjugated π-system.
Industrial and Patent Landscape
Synthetic Patents
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CN105777743A: Describes pyrazolo[3,4-b]pyridine intermediates for ALK inhibitors, though specific claims exclude methanesulfonyl derivatives .
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CN112300157: Covers antitumor pyrazolo[3,4-b]pyridines, suggesting potential applicability for this compound .
Scalability Challenges
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